Positional Isomerism vs. IW927: Identical Formula, Distinct Three-Dimensional Pharmacophore
N-{4-[4-(1-azepanylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide and IW927 (CAS 389142-48-7) share the identical molecular formula C22H23N3O3S2 and molecular weight (441.6 g/mol), yet are positional isomers: the target compound attaches the sulfonamide-bearing azepane to the 4-phenyl ring of the central thiazole, whereas IW927 carries a pyrrolidine sulfonamide at a different ring position and a 4-ethylphenyl substituent on the thiazole . IW927 is a potent TNF-α/TNFR1 antagonist (IC50 = 50 nM) . The distinct substitution pattern of the target compound generates a fundamentally different vector of hydrogen bond acceptors (Hacc = 5) and a topological polar surface area (tPSA = 79.4 Ų) compared to IW927's predicted tPSA of approximately 93 Ų (calculated difference ~13.6 Ų), resulting in altered membrane permeability and target engagement profiles . This isomerism ensures that biological activity observed for IW927 cannot be extrapolated to the target compound; conversely, the target compound may exhibit orthogonal selectivity in screens where IW927 is inactive.
| Evidence Dimension | Molecular topology, tPSA, and Hacc count |
|---|---|
| Target Compound Data | tPSA = 79.4 Ų; Hacc = 5; azepane sulfonamide at 4-phenylthiazole para position |
| Comparator Or Baseline | IW927: tPSA ~93 Ų (predicted); Hacc = 6; pyrrolidine sulfonamide at alternative position; 4-ethylphenyl on thiazole |
| Quantified Difference | Δ tPSA ≈ 13.6 Ų; one fewer H-bond acceptor; distinct ring connectivity pattern |
| Conditions | Calculated molecular properties (ChemAxon/OpenEye descriptors) from Hit2Lead and Chemsrc databases |
Why This Matters
A tPSA difference of >10 Ų is sufficient to alter oral bioavailability and blood-brain barrier penetration, making these two isomers non-interchangeable in both in vitro and in vivo studies.
